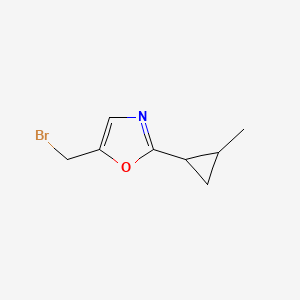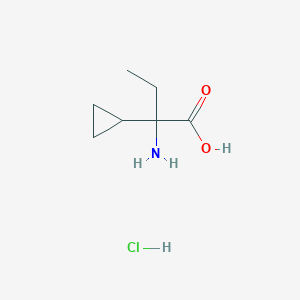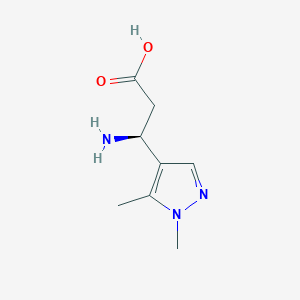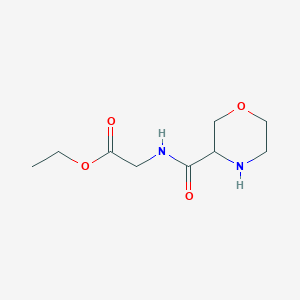![molecular formula C9H14BrNOS B13259774 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13259774.png)
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C9H14BrNOS It features a bromothiophene moiety attached to a butanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction. One common method includes:
Condensation Reaction: 5-bromothiophene-2-carbaldehyde reacts with butan-2-amine to form an imine intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(5-Thiophen-2-yl)methyl]amino}butan-2-ol.
Substitution: Formation of 4-{[(5-Azidothiophen-2-yl)methyl]amino}butan-2-ol or similar substituted products.
Scientific Research Applications
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino functionalities. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophen-2-ylmethylamine: Similar structure but lacks the butanol moiety.
4-{[(5-Bromophenyl)amino]methyl}-2-methoxyphenol: Contains a bromophenyl group instead of a bromothiophene group.
4-Amino-2-methylbutan-2-ol: Similar backbone but lacks the bromothiophene moiety.
Uniqueness
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is unique due to the presence of both the bromothiophene and butanol moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(12)4-5-11-6-8-2-3-9(10)13-8/h2-3,7,11-12H,4-6H2,1H3 |
InChI Key |
UQXXUJSLQPSPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13259706.png)
![2-[(2-Aminoethyl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B13259718.png)
![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)
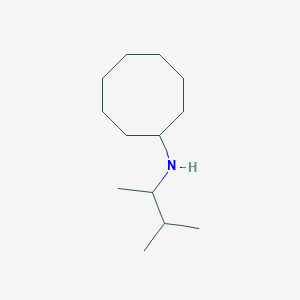
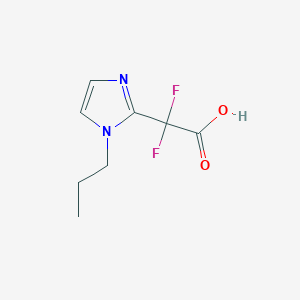
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)

![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
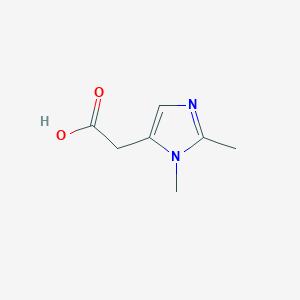
amine](/img/structure/B13259768.png)
